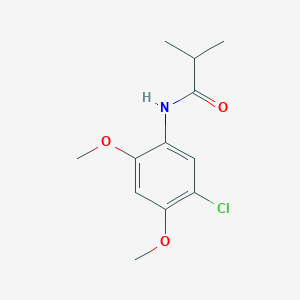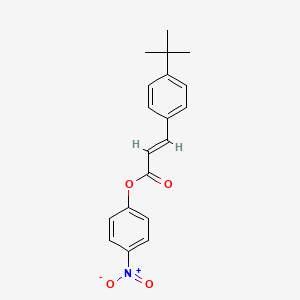![molecular formula C13H18N2O5S B5692998 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid, also known as AMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of molecules known as protease inhibitors, which are commonly used in drug development and biochemical research.
科学的研究の応用
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new protease inhibitors for the treatment of diseases such as HIV and cancer. 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has been shown to be a potent inhibitor of a variety of proteases, including HIV protease, which makes it a promising candidate for drug development.
作用機序
The mechanism of action of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid involves its ability to bind to the active site of proteases, thereby preventing their activity. This inhibition of protease activity can lead to the disruption of key cellular processes, which can ultimately result in the death of cancer cells or the suppression of viral replication.
Biochemical and Physiological Effects:
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its protease inhibitory activity, 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of a range of diseases, including cancer, HIV, and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid in lab experiments is its potent protease inhibitory activity. This makes it a valuable tool for studying the role of proteases in cellular processes and disease. However, there are also limitations to using 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid in lab experiments. For example, its potency may make it difficult to accurately measure the effects of other compounds or to study the effects of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid in vivo.
将来の方向性
There are a number of future directions for research on 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid. One area of interest is the development of new protease inhibitors based on the structure of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid. Another area of interest is the study of the anti-inflammatory and antioxidant properties of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid, which may have applications in the treatment of a range of diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid, as well as its potential limitations for use in lab experiments.
合成法
The synthesis of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid involves a multi-step process that has been optimized over the years. The first step involves the synthesis of a key intermediate, 4-(aminosulfonyl)phenylacetic acid, which is then converted to 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid through a series of chemical reactions. The final product is obtained through purification and isolation techniques.
特性
IUPAC Name |
5-oxo-5-[2-(4-sulfamoylphenyl)ethylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c14-21(19,20)11-6-4-10(5-7-11)8-9-15-12(16)2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRWEOYESVTXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCC(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-{[2-(4-sulfamoylphenyl)ethyl]amino}pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)


![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

